molecular formula C13H11NO3 B8744735 Phenopicolinic acid CAS No. 56153-30-1

Phenopicolinic acid

Cat. No. B8744735
Key on ui cas rn: 56153-30-1
M. Wt: 229.23 g/mol
InChI Key: SJBFZHNCSGBLEK-UHFFFAOYSA-N
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Patent
US04109000

Procedure details

Five milliliters of 47% hydrobromic acid were added to 1.5 g of 5-(4-methoxybenzyl)picolinic acid. The mixture was heated under reflux for three hours. After allowing to cool, the reaction mixture was adjusted to around pH 2 with 10% aqueous NaOH solution to form crystals. The crystals were collected by filtration and then recrystallized from methanol to obtain 1.0 g of 5-(4-hydroxybenzyl)-picolinic acid as crystals of a melting point of 213°~215° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-methoxybenzyl)picolinic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]([OH:17])=[O:16])=[N:13][CH:14]=2)=[CH:6][CH:5]=1.[OH-].[Na+]>>[OH:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]([OH:17])=[O:16])=[N:13][CH:14]=2)=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
5-(4-methoxybenzyl)picolinic acid
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC=C(CC=2C=CC(=NC2)C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to form crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CC=2C=CC(=NC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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